molecular formula C13H15N5OS B6982208 N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine

Cat. No.: B6982208
M. Wt: 289.36 g/mol
InChI Key: LEQJADOPGQSUSG-UHFFFAOYSA-N
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Description

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine is a complex organic compound that features a pyrazole ring and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives. For instance, a mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran can be stirred at reflux to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways and exerting its effects .

Properties

IUPAC Name

N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-8-9(13(19-3)18(2)15-8)7-14-10-5-4-6-11-12(10)17-20-16-11/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQJADOPGQSUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC2=CC=CC3=NSN=C32)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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